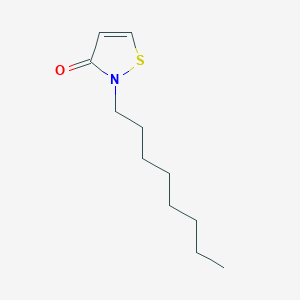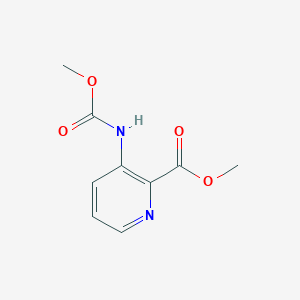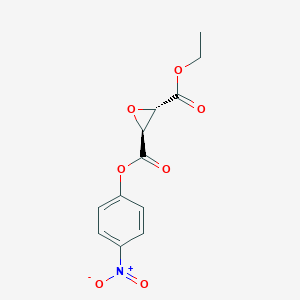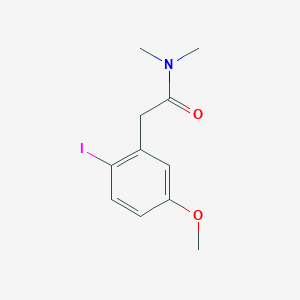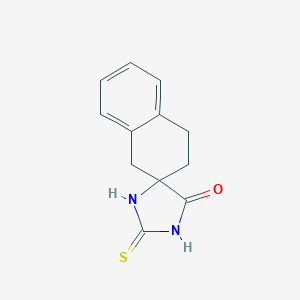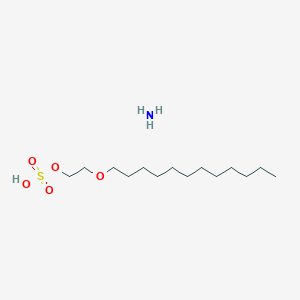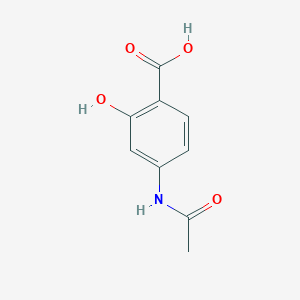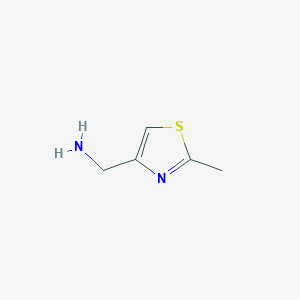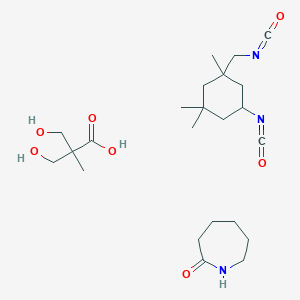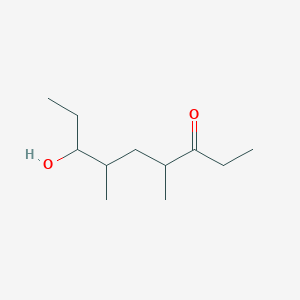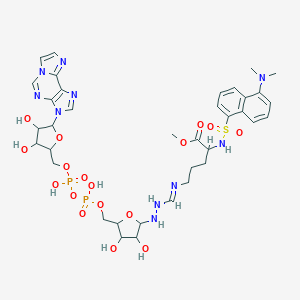
Adpr-dame
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adpr-dame is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinamide adenine dinucleotide (NAD), a molecule that plays a crucial role in cellular metabolism. Adpr-dame has been shown to have a variety of biochemical and physiological effects, and researchers are exploring its potential uses in a range of fields.
Wirkmechanismus
Adpr-dame works by binding to proteins in the body and modifying their activity. Specifically, it binds to a class of proteins called ADP-ribosyltransferases, which play a role in a variety of cellular processes. By modifying the activity of these proteins, Adpr-dame can affect a range of cellular functions.
Biochemische Und Physiologische Effekte
Adpr-dame has been shown to have a variety of biochemical and physiological effects. It has been shown to play a role in DNA repair mechanisms, as well as in the regulation of cellular metabolism. Adpr-dame has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Adpr-dame in lab experiments is that it is a highly specific tool for modifying the activity of ADP-ribosyltransferases. This specificity allows researchers to study the function of these proteins in a precise manner. However, one limitation of using Adpr-dame is that it can be difficult to synthesize and work with, which can make experiments more challenging.
Zukünftige Richtungen
There are a number of potential future directions for research on Adpr-dame. One area of interest is in the development of new tools for studying DNA repair mechanisms. Adpr-dame may also have potential applications in the development of new treatments for inflammatory diseases. Additionally, researchers may continue to explore the potential uses of Adpr-dame in the study of cellular metabolism and other cellular processes.
Synthesemethoden
Adpr-dame can be synthesized through a multi-step chemical process. The starting materials are Adpr-dame and a compound called diazomethane. The reaction between these two compounds produces Adpr-dame as a product. The synthesis of Adpr-dame is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Adpr-dame has been studied for its potential applications in a variety of scientific fields. One area of research is in the study of DNA repair mechanisms. Adpr-dame has been shown to play a role in the repair of DNA damage, which can occur as a result of exposure to environmental toxins or radiation. Other research has focused on the potential use of Adpr-dame as a tool to study the function of proteins involved in cellular metabolism.
Eigenschaften
CAS-Nummer |
104257-22-9 |
|---|---|
Produktname |
Adpr-dame |
Molekularformel |
C36H48N10O17P2S |
Molekulargewicht |
986.8 g/mol |
IUPAC-Name |
methyl 5-[[2-[5-[[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]hydrazinyl]methylideneamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate |
InChI |
InChI=1S/C36H48N10O17P2S/c1-44(2)23-10-4-8-21-20(23)7-5-11-26(21)66(56,57)43-22(36(51)58-3)9-6-12-37-17-41-42-34-30(49)28(47)24(61-34)15-59-64(52,53)63-65(54,55)60-16-25-29(48)31(50)35(62-25)46-19-39-27-32-38-13-14-45(32)18-40-33(27)46/h4-5,7-8,10-11,13-14,17-19,22,24-25,28-31,34-35,42-43,47-50H,6,9,12,15-16H2,1-3H3,(H,37,41)(H,52,53)(H,54,55) |
InChI-Schlüssel |
VFVXKHQNVAJPJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
Synonyme |
ADPR-DAME N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



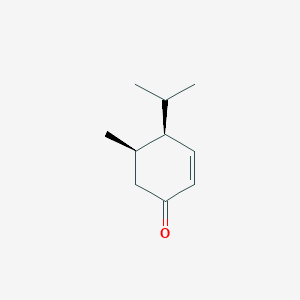
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
